molecular formula C13H16N6OS B1207347 6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one CAS No. 118314-35-5

6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one

Cat. No.: B1207347
CAS No.: 118314-35-5
M. Wt: 304.37 g/mol
InChI Key: ASIFEXZWAKYMRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-4574 involves multiple steps. One of the key steps includes the reaction of a precursor compound with concentrated aqueous ammonium hydroxide in ethanol to yield a 7-amino-6-nitro compound. This intermediate is then reduced using tin and hydrochloric acid in a dioxane-water mixture to produce the 6,7-diamino derivative .

Industrial Production Methods

Industrial production methods for DS-4574 are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

DS-4574 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of DS-4574 include:

Major Products Formed

The major products formed from the reactions involving DS-4574 include various intermediates leading to the final peptidoleukotriene receptor antagonist.

Comparison with Similar Compounds

Properties

IUPAC Name

11-(2-cyclohexylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIFEXZWAKYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152096
Record name DS 4574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118314-35-5
Record name DS 4574
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118314355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DS 4574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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